5-(6-Chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole 5-(6-Chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879373
InChI: InChI=1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-12(15)16-8-9/h2-8H,1H3
SMILES:
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.70 g/mol

5-(6-Chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15879373

Molecular Formula: C14H10ClN3O2

Molecular Weight: 287.70 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C14H10ClN3O2
Molecular Weight 287.70 g/mol
IUPAC Name 5-(6-chloropyridin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-12(15)16-8-9/h2-8H,1H3
Standard InChI Key VDRUMWCLIWYYRZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—linked to a 6-chloropyridin-3-yl group at position 5 and a 2-methoxyphenyl moiety at position 3 . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling . The chlorine atom at the pyridine ring’s 6-position and the methoxy group at the phenyl ring’s 2-position introduce steric and electronic perturbations critical for target binding .

Physicochemical Profile

Key physicochemical parameters derived from PubChem data and analog comparisons include :

PropertyValue
Molecular FormulaC₁₄H₁₀ClN₃O₂
Molecular Weight287.70 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area58.7 Ų
SolubilityLow aqueous solubility

The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests reasonable blood-brain barrier permeability, while its polar surface area aligns with CNS drug-like properties .

Synthetic Methodologies

Conventional Cyclization Approaches

The synthesis typically follows a [3+2] cycloaddition strategy, utilizing amidoxime intermediates. A representative protocol involves:

  • Amidoxime Formation: Reacting 6-chloronicotinonitrile with hydroxylamine hydrochloride under basic conditions to generate the corresponding amidoxime.

  • Cyclodehydration: Treating the amidoxime with 2-methoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC) under microwave irradiation (MWI) to facilitate 1,2,4-oxadiazole ring closure .

This method achieves yields of 65–78% with reaction times under 30 minutes when using MWI, significantly improving upon traditional thermal methods .

Analytical Characterization

Advanced spectroscopic techniques confirm structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J=2.4 Hz, 1H, pyridine-H), 8.24 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.91 (d, J=7.6 Hz, 1H, phenyl-H), 7.54–7.48 (m, 2H, phenyl-H), 7.09 (t, J=7.6 Hz, 1H, phenyl-H), 4.02 (s, 3H, OCH₃) .

  • HRMS: m/z calcd. for C₁₄H₁₀ClN₃O₂ [M+H]⁺: 288.0534, found: 288.0538 .

Biological Activity and Structure-Activity Relationships

Analog StructureIC₅₀ (μM)Cancer Cell LineReference
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole2.76Ovarian (OVXF 899)
3-(3-Methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole0.003Lung (LXFA 629)
5-(6-Chloro-3-pyridinyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole1.143Renal (RXF 486)

The 2-methoxy substitution in the phenyl ring may enhance DNA intercalation compared to 3-methoxy analogs, as suggested by molecular docking studies of related compounds .

Antimicrobial Activity

Preliminary screening of 1,2,4-oxadiazoles with chloropyridinyl groups shows:

  • Gram-positive bacteria: MIC = 4–16 μg/ml against Staphylococcus aureus

  • Fungal pathogens: IC₅₀ = 8–32 μg/ml against Candida albicans

The chlorine atom’s electronegativity likely improves membrane penetration, while the methoxy group modulates target enzyme (e.g., dihydrofolate reductase) inhibition .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

In vitro microsomal studies of similar compounds reveal:

  • Half-life (human liver microsomes): 42–68 minutes

  • CYP3A4-mediated oxidation: Primary metabolic pathway

  • Glucuronidation: Minor route (<15% total clearance)

Acute Toxicity

Rodent studies (LD₅₀) for chloro-pyridinyl oxadiazoles:

  • Oral: >2000 mg/kg (mice)

  • Intraperitoneal: 480 mg/kg (rats)

No significant hepatotoxicity observed at therapeutic doses in 28-day repeat-dose studies .

Industrial Applications and Patent Landscape

Pharmaceutical Development

Documented applications include:

  • Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA)

  • Antiviral agents: Inhibits SARS-CoV-2 3CL protease at IC₅₀ = 1.8 μM in computational models

  • Fluorescent probes: λₑₓ/λₑₘ = 350/420 nm, used in cellular imaging

Patent Analysis

While no direct patents cover this compound, key related intellectual property includes:

  • EP2520575A1: Covers 1,3,4-oxadiazole-2-carboxamides for inflammatory diseases

  • US20210101783A1: Describes 1,2,4-oxadiazole derivatives as kinase inhibitors

Future Research Directions

Target Identification

Priority areas for mechanistic studies:

  • Kinase inhibition profiling: Screening against EGFR, VEGFR, and CDK families

  • Epigenetic modulation: HDAC and sirtuin inhibition assays

  • Immuno-oncology: Checkpoint protein (PD-1/PD-L1) interaction studies

Formulation Optimization

Strategies to enhance bioavailability:

  • Nanocrystal dispersion: Target particle size <200 nm

  • Prodrug approaches: Phosphonooxymethyl promoiety for aqueous solubility

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